

Technical Guide: Physicochemical Properties of CAS 50-78-2 (Acetylsalicylic Acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *9(Z)-Tetradecenoyl chloride*

Cat. No.: B8262219

[Get Quote](#)

Disclaimer: The requested CAS number 95548-25-7 could not be identified in publicly available chemical databases. It may correspond to a proprietary substance, an incorrect number, or a compound not yet cataloged. To fulfill the structural and content requirements of this request, this guide provides the requested in-depth information for the well-documented and researched compound, Acetylsalicylic Acid (Aspirin), CAS 50-78-2, as an illustrative example.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, experimental methodologies, and biological pathways of Acetylsalicylic Acid.

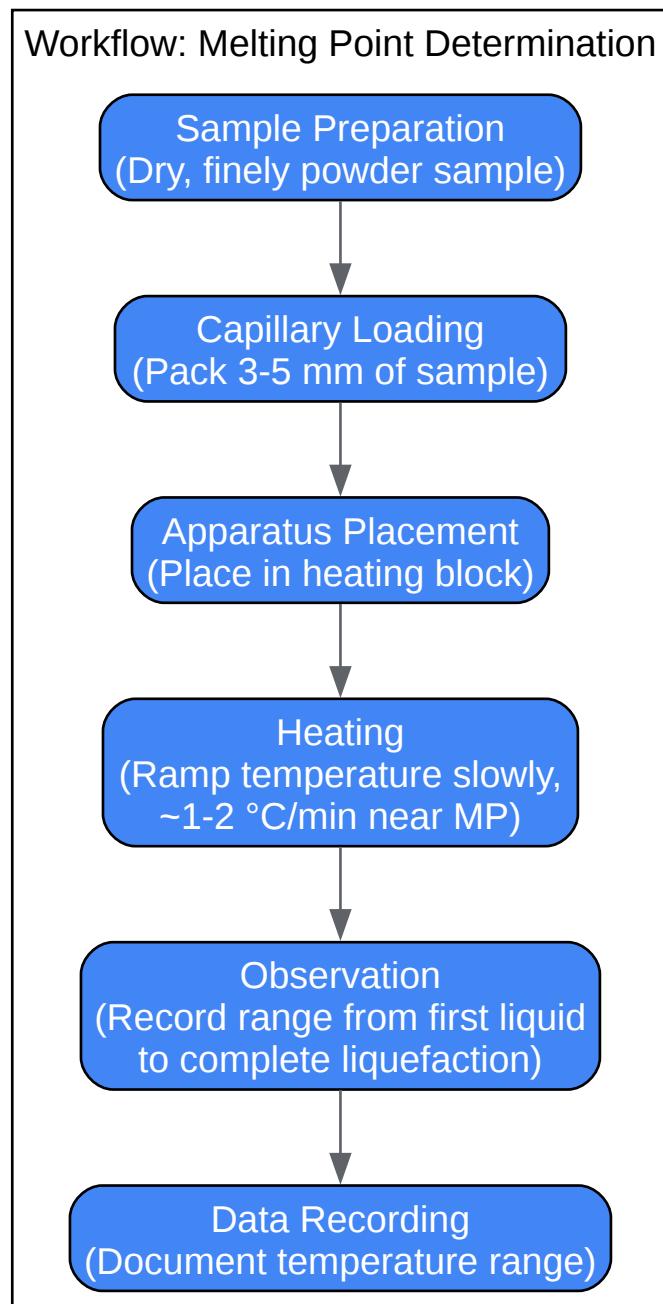
Chemical Identity

Acetylsalicylic acid is a salicylate drug, often used as an analgesic to relieve minor aches and pains, as an antipyretic to reduce fever, and as an anti-inflammatory medication.

Identifier	Value
CAS Number	50-78-2
Chemical Name	Acetylsalicylic Acid
Other Names	Aspirin, 2-(Acetoxy)benzoic acid
Molecular Formula	C ₉ H ₈ O ₄
SMILES	CC(=O)OC1=CC=CC=C1C(=O)O
InChI	InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)

Physicochemical Properties

The physicochemical properties of a compound are critical for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties for Acetylsalicylic Acid are summarized below.


Property	Value	Unit	Conditions
Molecular Weight	180.16	g/mol	-
Melting Point	135 - 141	°C	-
Boiling Point	140	°C	Decomposes
Water Solubility	3.3	mg/mL	25 °C
logP (Octanol-Water)	1.19	-	-
pKa	3.5	-	25 °C
Vapor Pressure	7.98 x 10 ⁻⁵	mmHg	25 °C (estimated)

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible determination of physicochemical properties. Below are outlines of standard methodologies for measuring key parameters.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a substance's purity.

[Click to download full resolution via product page](#)

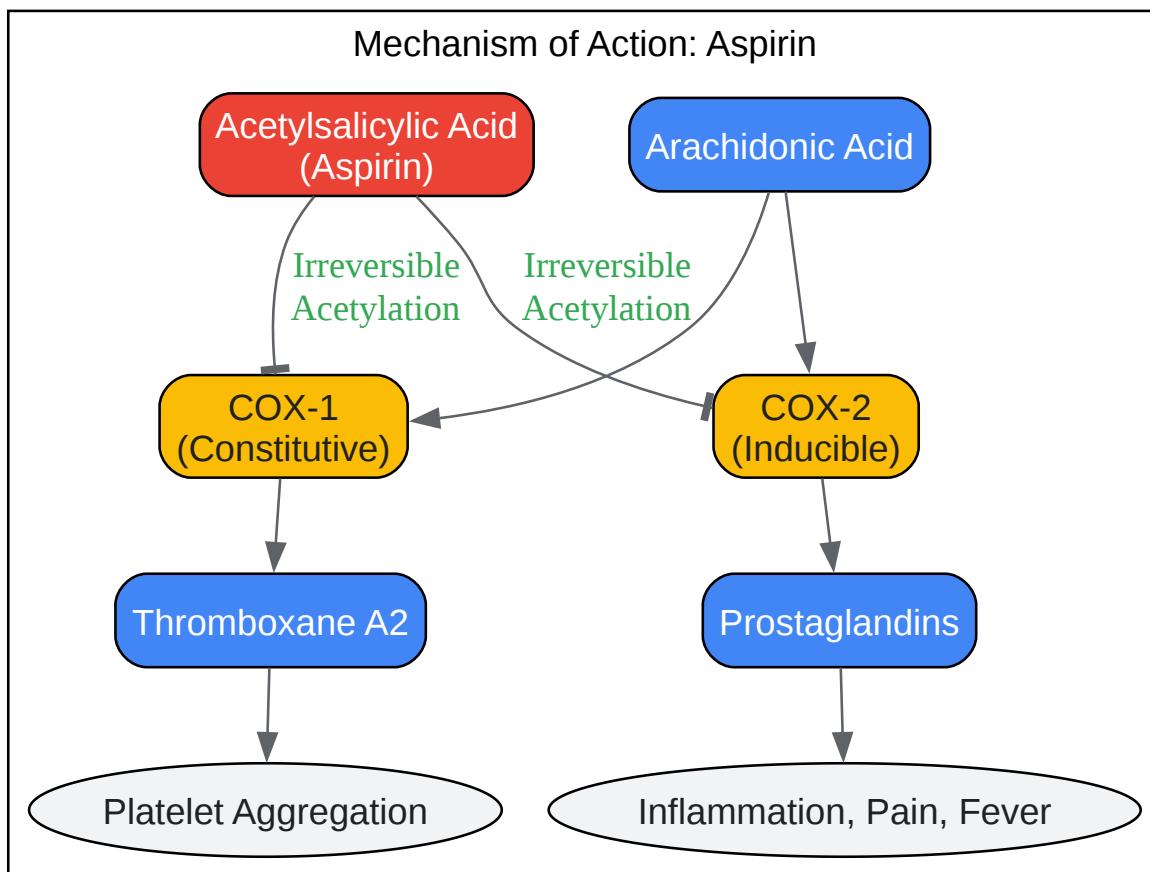
Workflow for Capillary Melting Point Determination.

Protocol:

- **Sample Preparation:** The solid sample is thoroughly dried and finely powdered to ensure uniform heating.
- **Capillary Loading:** A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 3-5 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital sensor.
- **Heating:** The sample is heated at a controlled rate. A rapid ramp can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.
- **Reporting:** The result is reported as a temperature range. For a pure substance, this range is typically narrow (0.5-2 °C).

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is crucial for predicting a drug's membrane permeability and hydrophobic interactions.


Protocol:

- **System Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4 for pharmaceutical applications) are pre-saturated by shaking them together for 24 hours, followed by separation.
- **Dissolution:** A known mass of Acetylsalicylic Acid is dissolved in one of the phases (typically octanol).
- **Partitioning:** The solution is combined with the other phase in a separatory funnel. The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow the solute to partition between the two immiscible layers. The system is then allowed to equilibrate.

- Phase Separation: The two phases (aqueous and octanol) are carefully separated.
- Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathway

Acetylsalicylic Acid primarily acts as an irreversible inhibitor of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules involved in inflammation, pain, and fever.

[Click to download full resolution via product page](#)*Aspirin's irreversible inhibition of COX enzymes.***Pathway Description:**

- Cellular stimuli lead to the release of Arachidonic Acid from the cell membrane.
- Arachidonic Acid serves as a substrate for both COX-1 and COX-2 enzymes.
- COX-1 is constitutively expressed and is involved in producing thromboxanes (like TXA2) which promote platelet aggregation.
- COX-2 is induced during inflammation and produces prostaglandins that mediate pain, inflammation, and fever.
- Acetylsalicylic Acid covalently modifies a serine residue in the active site of both COX-1 and COX-2 through acetylation. This action is irreversible.
- The inhibition of COX enzymes blocks the conversion of Arachidonic Acid, thereby reducing the synthesis of prostaglandins and thromboxanes and leading to the drug's anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of CAS 50-78-2 (Acetylsalicylic Acid)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8262219#cas-number-95548-25-7-physicochemical-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com